molecular formula C7H7FN2O2 B14016968 5-Fluoro-2-hydroxybenzohydrazide

5-Fluoro-2-hydroxybenzohydrazide

Cat. No.: B14016968
M. Wt: 170.14 g/mol
InChI Key: GORJMUSDJKVSBK-UHFFFAOYSA-N
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Description

5-Fluoro-2-hydroxybenzohydrazide is a chemical compound with the molecular formula C7H7FN2O2. It is a derivative of benzoic acid, where the hydrogen atom at the 5th position is replaced by a fluorine atom, and the carboxylic acid group is converted to a hydrazide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-hydroxybenzohydrazide typically involves the reaction of 5-fluoro-2-hydroxybenzoic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines .

Scientific Research Applications

5-Fluoro-2-hydroxybenzohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-hydroxybenzohydrazide is unique due to the presence of the fluorine atom at the 5th position, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its non-fluorinated counterparts .

Properties

Molecular Formula

C7H7FN2O2

Molecular Weight

170.14 g/mol

IUPAC Name

5-fluoro-2-hydroxybenzohydrazide

InChI

InChI=1S/C7H7FN2O2/c8-4-1-2-6(11)5(3-4)7(12)10-9/h1-3,11H,9H2,(H,10,12)

InChI Key

GORJMUSDJKVSBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)NN)O

Origin of Product

United States

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